Vitamin-E

Bioavailability Stereoisomer discrimination Biopotency ratio

Vitamin E is not a single molecule but a family of eight structurally related tocochromanols — four tocopherols (α-, β-, γ-, δ-) and four tocotrienols (α-, β-, γ-, δ-) — each differing in the number and position of methyl substituents on the chromanol ring and in side-chain saturation. Among these, RRR-α-tocopherol (d-α-tocopherol) is recognized as the most biologically active form for meeting human vitamin E requirements, owing to its preferential retention by the hepatic α-tocopherol transfer protein (α-TTP).

Molecular Formula C33H54CaO6
Molecular Weight 586.9 g/mol
Cat. No. B7980702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin-E
Molecular FormulaC33H54CaO6
Molecular Weight586.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C.C(CC(=O)[O-])C(=O)[O-].[Ca+2]
InChIInChI=1S/C29H50O2.C4H6O4.Ca/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;5-3(6)1-2-4(7)8;/h20-22,30H,9-19H2,1-8H3;1-2H2,(H,5,6)(H,7,8);/q;;+2/p-2/t21-,22-,29-;;/m1../s1
InChIKeyCXJUMRUCKLZKKB-RQGAJXLPSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin E (α-Tocopherol) Procurement Guide: Understanding the Tocochromanol Family Before Sourcing


Vitamin E is not a single molecule but a family of eight structurally related tocochromanols — four tocopherols (α-, β-, γ-, δ-) and four tocotrienols (α-, β-, γ-, δ-) — each differing in the number and position of methyl substituents on the chromanol ring and in side-chain saturation [1]. Among these, RRR-α-tocopherol (d-α-tocopherol) is recognized as the most biologically active form for meeting human vitamin E requirements, owing to its preferential retention by the hepatic α-tocopherol transfer protein (α-TTP) [2]. However, the term 'vitamin E' in commerce may refer to natural RRR-α-tocopherol, synthetic all-rac-α-tocopherol (a racemic mixture of all eight stereoisomers), esterified derivatives (acetate, succinate), or mixed tocopherol/tocotrienol concentrates — each with profoundly different biopotency, stability, and functional profiles that directly impact formulation decisions [3].

Why 'Vitamin E' Cannot Be Treated as a Commodity: Structural Basis for Substitution Failure


Interchanging vitamin E forms without understanding stereochemistry, esterification state, or isoform composition introduces quantifiable risks. Natural RRR-α-tocopherol is a single stereoisomer (2R,4′R,8′R), whereas synthetic all-rac-α-tocopherol contains eight stereoisomers, of which only approximately 50% carry the 2R configuration recognized by α-TTP for plasma retention; the 2S-stereoisomers are rapidly excreted [1]. The free phenolic form is a potent antioxidant but is oxidatively labile, while the acetate ester is redox-inactive until hydrolyzed in vivo and offers superior formulation stability [2]. Furthermore, γ-tocopherol — which constitutes approximately 70% of dietary vitamin E intake in the United States — possesses a unique 5-position nucleophilic site absent in α-tocopherol, enabling it to trap reactive nitrogen species through formation of 5-nitro-γ-tocopherol, a function that high-dose α-tocopherol supplementation can paradoxically suppress [3]. These differences are not interchangeable; procurement decisions must be matched to the specific functional or nutritional endpoint.

Vitamin E Comparator Evidence: Head-to-Head Quantitative Differentiation Data for Scientific Procurement


Biopotency Ratio: RRR-α-Tocopherol vs all-rac-α-Tocopherol — Plasma Bioavailability in Humans

The officially accepted biopotency ratio of RRR-α-tocopherol to all-rac-α-tocopherol is 1.36:1, established via the rat fetal resorption assay [1]. However, human bioavailability studies using deuterated tracers consistently demonstrate a larger differential. Horwitt et al. (1984) measured the mean 24-hour increase in serum α-tocopherol concentration (mg/g lipid) following ingestion of 800 IU of various preparations in 20 adult subjects: RRR-α-tocopheryl acetate yielded a 60.9% increase, whereas all-rac-α-tocopheryl acetate yielded only a 31.6% increase — a ratio of approximately 1.93:1 [2]. Hoppe and Krennrich (2000) reviewed four deuterated-label human studies and reported plasma RRR:all-rac ratios of up to 2:1 in plasma, approximately 2.7:1 in urinary metabolite α-CEHC, and approximately 3.4:1 in umbilical cord plasma [3]. The US Institute of Medicine and European Union RDA accordingly apply a 2:1 and 1.36:1 conversion factor, respectively, highlighting that regulatory recognition of this differential remains inconsistent [2].

Bioavailability Stereoisomer discrimination Biopotency ratio

α-TTP Binding Affinity: Stereospecific Molecular Discrimination Between RRR and 2S-Stereoisomers

The hepatic α-tocopherol transfer protein (α-TTP) is the gatekeeper of vitamin E status, selectively incorporating 2R-configured α-tocopherol stereoisomers into VLDL for peripheral tissue distribution while excluding 2S-forms. Hosomi et al. (1997) established relative α-TTP binding affinities using a competitive in vitro membrane transfer assay: RRR-α-tocopherol = 100% (reference); SRR-α-tocopherol (a 2S-stereoisomer present at ~12.5% in synthetic all-rac) = 11%; α-tocopheryl acetate = 2%; γ-tocopherol = 9%; α-tocotrienol = 12% [1]. Panagabko et al. (2003) independently determined α-TTP Kd = 25 nM for RRR-α-tocopherol, with weaker binding for all other tocols tested [2]. The functional consequence was demonstrated in vivo by Leonard et al. (2002): in wild-type mice, the tissue ratio of deuterated RRR-α-tocopherol to all-rac-α-tocopherol was 1.8 ± 0.2, but in α-TTP-null mice this ratio collapsed to 1.1 ± 0.1 (P < 0.0001), with peripheral tissue α-tocopherol concentrations reduced to 2–20% of wild-type levels [3]. In human subjects, Zhao et al. (2015) showed that the percentage of plasma RRR-α-tocopherol dropped from 91–93% in non-users and high-RRR supplement users to only 82% in high all-rac supplement users (>11 mg/day; P < 0.01), demonstrating that synthetic vitamin E intake dilutes the natural stereoisomer pool [4].

α-Tocopherol transfer protein Stereospecific binding Hepatic discrimination

Reactive Nitrogen Species Scavenging: γ-Tocopherol vs α-Tocopherol — Exclusive 5-Nitration Mechanism

γ-Tocopherol (γT) is structurally distinguished from α-tocopherol (αT) by the absence of a methyl group at the C-5 position of the chromanol ring, rendering the 5-position nucleophilic and available for electrophilic attack by reactive nitrogen species such as peroxynitrite-derived nitrating species. Christen et al. (1997) demonstrated that γT, but not αT, traps peroxynitrite through formation of 5-nitro-γ-tocopherol as a stable adduct. In liposomal systems exposed to peroxynitrite or the NO/O₂⁻ generator SIN-1, lipid hydroperoxide formation was inhibited more effectively by γT than αT, and nitration of γT at the 5-position proceeded with yields of approximately 50% in liposomes and approximately 75% in human LDL — a reaction not affected by the presence of αT [1]. αT, with its 5-position methyl-blocked, cannot form this adduct and instead may generate a nitrosating species upon reaction with NO₂ [2]. Critically, large doses of dietary αT displace γT from plasma and tissues, potentially eliminating this RNS-scavenging function [1]. γT constitutes approximately 70% of the vitamin E consumed in a typical US diet [3], underscoring the relevance of this differential pathway for any formulation intended to address inflammation-associated oxidative stress.

Reactive nitrogen species Peroxynitrite 5-Nitro-γ-tocopherol

Membrane Antioxidant Potency: α-Tocotrienol vs α-Tocopherol — 40–60-Fold Differential in Microsomal Lipid Peroxidation

α-Tocotrienol and α-tocopherol share an identical chromanol head group but differ in side-chain structure: tocopherol bears a saturated phytyl tail, whereas tocotrienol possesses an unsaturated isoprenoid chain with three double bonds. Serbinova et al. (1991) compared the two compounds in rat liver microsomal membrane systems and found that d-α-tocotrienol possesses 40–60 times higher antioxidant activity against Fe²⁺-ascorbate- and Fe²⁺-NADPH-induced lipid peroxidation compared to d-α-tocopherol [1]. Additionally, α-tocotrienol provided 6.5 times better protection of cytochrome P-450 against oxidative damage [1]. Mechanistic ESR, ¹H-NMR, and fluorescence studies attributed this superiority to three factors: (i) higher recycling efficiency of chromanoxyl radicals back to chromanols; (ii) more uniform distribution within the membrane bilayer; and (iii) stronger membrane-disordering effect that enhances interaction with lipid radicals [1]. Strikingly, this superior in vitro antioxidant potency does not correlate with classical vitamin E bioactivity: d-α-tocotrienol manifests only approximately 30% of the vitamin E activity of d-α-tocopherol in the standard rat fetal resorption assay [1]. Müller et al. (2010) confirmed across five in vitro assays that while α-tocopherol showed the highest ferric reducing antioxidant power, no significant difference in α-tocopherol equivalent antioxidant capacity was found among all vitamin E isoforms, highlighting the assay-dependence of potency rankings [2].

Lipid peroxidation Microsomal membrane Antioxidant recycling efficiency

Formulation Stability: α-Tocopheryl Acetate vs Free α-Tocopherol — Oxidative, Light, and UV Degradation Resistance

Free α-tocopherol (α-TQ) is a potent phenolic antioxidant and is consequently susceptible to autoxidation when exposed to oxygen, light, or UV radiation, limiting its shelf-life in formulations. Esterification of the phenolic 6-OH group to produce α-tocopheryl acetate (α-TQA) blocks the redox-active site, rendering the molecule functionally an antioxidant prodrug that requires in vivo esterase hydrolysis to regenerate active α-tocopherol. A 2024 study directly compared the stability of α-TQ and α-TQA under standardized stress conditions [1]. Against H₂O₂-induced oxidative degradation over 576 hours, α-TQ retained 74.7% stability vs 88.8% for α-TQA — a 14.1 percentage-point advantage for the acetate ester. Under light exposure in oil form, α-TQ stability was 55.3% vs 82.9% for α-TQA (difference: 27.6 percentage points). Under UV irradiation in oil form, α-TQ stability dropped to 39.2% whereas α-TQA maintained 85.0% (difference: 45.8 percentage points) [1]. In solution (2.21 mM), the gap widened further: light stability was 19.4% (α-TQ) vs 76.5% (α-TQA), and UV stability was 61.2% vs 89.1% [1]. Cheeseman et al. (1995) confirmed that upon oral administration, α-tocopheryl acetate is absorbed at a similar rate and to a similar extent as free α-tocopherol in humans, with a relative bioavailability ratio of 1.0 for plasma parameters [2].

Oxidative stability Photostability Ester prodrug

Clinical Endpoint Differentiation: δ-Tocotrienol vs α-Tocopherol in NAFLD — Randomized Double-Blind Active-Controlled Trial

In a 48-week randomized, double-blind, active-controlled trial (n = 100; δ-tocotrienol = 50, α-tocopherol = 50), Pervez et al. (2022) compared δ-tocotrienol 300 mg twice daily vs α-tocopherol 268 mg twice daily in patients with non-alcoholic fatty liver disease (NAFLD) [1]. Both treatments produced significant and equivalent improvements from baseline in the primary endpoints: fatty liver index (FLI), liver-to-spleen attenuation ratio (L/S ratio), homeostatic model assessment for insulin resistance (HOMA-IR), and serum malondialdehyde (all P < 0.001 within groups; no significant between-group differences) [1]. However, on key secondary endpoints, δ-tocotrienol demonstrated significantly greater effects than α-tocopherol at 48 weeks: greater reduction in body weight, serum interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), leptin, and cytokeratin-18 (a hepatocyte apoptosis marker), and significantly greater increase in adiponectin (all P < 0.05 between groups) [1]. No adverse events were reported in either arm. This trial provides the most rigorous clinical evidence to date that δ-tocotrienol offers anti-inflammatory and anti-apoptotic benefits beyond those of α-tocopherol in a setting where hepatic steatosis improvement is equivalent [1].

Non-alcoholic fatty liver disease Inflammation Apoptosis

Vitamin E Application Scenarios: Evidence-Driven Procurement Mapping for Research and Industrial Use


Nutritional Supplementation Requiring Maximal Systemic Vitamin E Bioactivity

For applications where the primary goal is to raise and maintain plasma α-tocopherol concentrations to meet dietary reference intakes or address deficiency, RRR-α-tocopherol (natural-source d-α-tocopherol) or its acetate ester should be prioritized. The quantitative evidence demonstrates that RRR-α-tocopheryl acetate produces approximately 1.93-fold higher 24-hour serum α-tocopherol increases compared to all-rac-α-tocopheryl acetate at equivalent IU dosing [1], and that only 2R-stereoisomers — comprising ~50% of all-rac material — are retained in plasma via α-TTP-mediated hepatic secretion [2]. Procurement of natural-source RRR-α-tocopherol thus reduces the mass of excipient stereoisomers that will be excreted, improving formulation efficiency. In human subjects, high all-rac supplement intake dilutes the plasma RRR-α-tocopherol percentage from ~93% to ~82% [3], confirming that synthetic sourcing alters tissue stereoisomer composition in ways that natural sourcing does not.

Anti-Inflammatory Formulations Targeting Chronic Disease with RNS-Mediated Pathology

For products positioned to address inflammatory conditions where peroxynitrite and other reactive nitrogen species are implicated (e.g., cardiovascular disease, neurodegenerative disorders, chronic inflammatory conditions), mixed tocopherol sources retaining γ-tocopherol are functionally superior to pure α-tocopherol. γ-Tocopherol traps peroxynitrite-derived nitrating species via formation of 5-nitro-γ-tocopherol with ~50–75% yield, a reaction α-tocopherol cannot perform due to its 5-position methyl block [4]. Since high-dose α-tocopherol supplementation displaces γ-tocopherol from plasma and tissues [4], pure α-tocopherol formulations may inadvertently eliminate this endogenous RNS defense. Mixed tocopherol concentrates preserving the approximate 70:30 γ:α ratio characteristic of the US diet [5] should be specified in procurement documents for inflammation-targeted products.

Membrane-Protective Antioxidant Systems in Cosmeceutical and Food Preservation

When vitamin E is incorporated for its physicochemical antioxidant function — stabilizing lipid membranes in cosmetic emulsions, protecting polyunsaturated fatty acids in food matrices, or preventing lipid peroxidation in topical formulations — the procurement specification should consider tocotrienol-rich sources. α-Tocotrienol exhibits 40–60-fold greater potency than α-tocopherol against Fe²⁺-induced microsomal lipid peroxidation and 6.5-fold better protection of cytochrome P-450 [6], attributable to superior membrane mobility and chromanoxyl radical recycling efficiency. However, α-tocotrienol has only ~30% of the vitamin E bioactivity of α-tocopherol, meaning that tocotrienol-rich ingredients are best deployed where membrane-localized antioxidant protection, not systemic vitamin E activity, is the endpoint. For shelf-stable products, α-tocopheryl acetate provides 14–46 percentage-point stability advantages over free α-tocopherol across oxidative, light, and UV stress conditions [7], recommending the acetate ester as the default choice for non-opaque packaging.

Clinical-Grade Hepatology Interventions for NAFLD and Metabolic Liver Disease

For clinical research or nutraceutical products targeting non-alcoholic fatty liver disease, the only available head-to-head randomized controlled trial evidence (n = 100, 48 weeks) establishes that δ-tocotrienol (300 mg BID) provides benefits beyond α-tocopherol (268 mg BID) on inflammation (IL-6, TNF-α), hepatocyte apoptosis (cytokeratin-18), adipokine regulation (leptin reduction, adiponectin increase), and body weight — all statistically significant at P < 0.05 — while delivering equivalent improvement in hepatic steatosis, insulin resistance, and oxidative stress markers [8]. Procurement for NAFLD clinical applications should therefore specify δ-tocotrienol content with documented bioavailability, rather than generic vitamin E, to align with the strongest available comparative clinical evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vitamin-E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.